Cas no 284472-92-0 (Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-)
![Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/284472-92-0x300.png)
284472-92-0 structure
Product Name:Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-
CAS No:284472-92-0
Molecular Formula:C42H12F51P
Molecular Weight:1516.43688
CID:248462
PubChem ID:57646771
Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- Properties
Names and Identifiers
-
- Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-
- tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
- Tris[4-(heptadecafluorooctyl)phenyl]phosphine
- Tris[4-(perfluorooctyl)phenyl]phosphine
- RTNPUWLBWXIECX-UHFFFAOYSA-N
- Tris(4-(perfluorooctyl)phenyl)phosphane
- 284472-92-0
- Tris[4-(heptadecafluorooctyl)phenyl]phosphine, >=85%
- DTXSID00395302
- tris[4-(1, 1, 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 8-heptadecafluorooctyl)phenyl]phosphane
- J-017079
- NS00018891
-
- MDL: MFCD03788382
- InChIKey: RTNPUWLBWXIECX-UHFFFAOYSA-N
- Inchi: InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H
- SMILES: FC(C1C=CC(P(C2C=CC(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=CC=2)C2C=CC(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=CC=2)=CC=1)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Computed Properties
- Exact Mass: 1515.99000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 51
- Rotatable Bond Count: 24
- Monoisotopic Mass: 1515.986
- Heavy Atom Count: 94
- Complexity: 2330
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 21.4
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 0A^2
Experimental Properties
- LogP: 19.84250
- PSA: 13.59000
- Boiling Point: 575.9°C at 760 mmHg
- Melting Point: 53-59 °C
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c - Color/Form: White solid.
- Solubility: Not determined.
Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- Related Literature
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Annika Hagenbjörk-Gustafsson,Roger Lindahl,Jan-Olof Levin,Doris Karlsson Analyst, 2002,127, 163-168
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Boris B. Averkiev,Abhijeet S. Sinha,Christer B. Aakeröy Chem. Commun., 2022,58, 9480-9483
-
Wei Wang,Feifei Peng,Wang Li,Yan Huang,Zhou Nie,Shouzhuo Yao Anal. Methods, 2015,7, 8453-8458
-
Frederick D. Lewis,Paul C. Karagiannis,Meledathu C. Sajimon,Katherine S. Lovejoy,Xiaobing Zuo,Michael Rubin,Vladimir Gevorgyan Photochem. Photobiol. Sci., 2006,5, 369-375
-
Kazumichi Yanagisawa,Shanshan Yao,Hontung Wong,Yushi Qiu,Hongjuan Zheng J. Mater. Chem. A, 2015,3, 7877-7887
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10. Ten-vertex polyhedral azametallaborane chemistry: a unique nido-6,9 to nido-6,8-clusterisomerizationBohumil Štíbr,John D. Kennedy Dalton Trans., 2008, 4776-4783
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